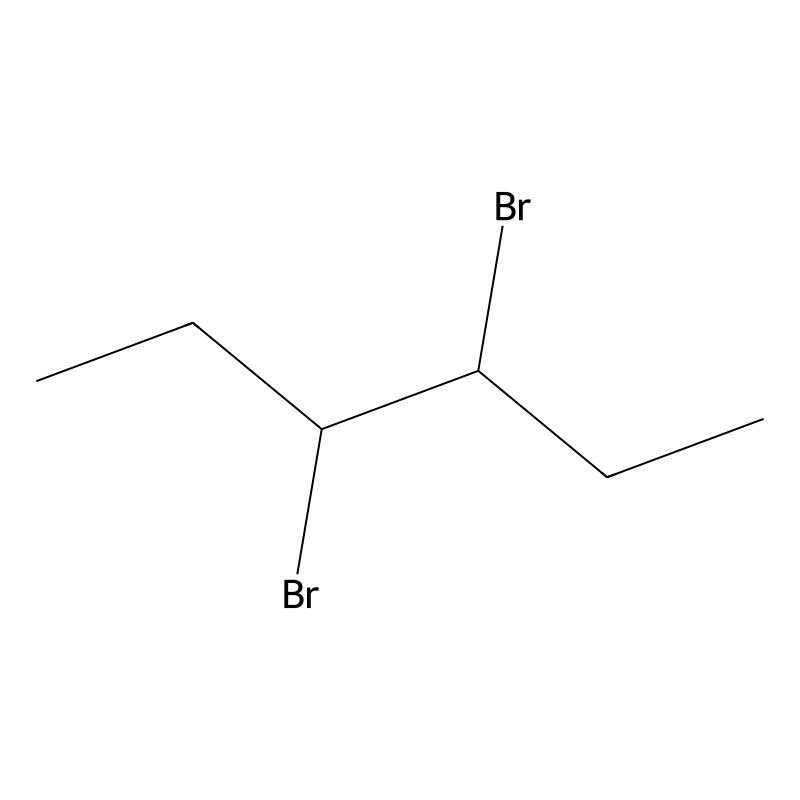

3,4-Dibromohexane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3,4-Dibromohexane (CAS: 16230-28-7) is a vicinal dihalide, a class of organobromine compounds characterized by bromine atoms on adjacent carbon atoms. This structural feature makes it a valuable intermediate and precursor in organic synthesis, particularly for reactions involving elimination to form alkenes and alkynes, or substitution reactions to introduce other functional groups. The compound exists as three distinct stereoisomers: a meso form and a pair of enantiomers (dl-pair), which have different spatial arrangements and, consequently, distinct chemical behaviors and physical properties. This isomeric diversity is critical, as the choice of a specific stereoisomer is often essential for controlling the stereochemical outcome of subsequent reactions.

References

- [1] 3,4-Dibromohexane. Smolecule. https://www.smolecule.com/cas-16230-28-7.html (accessed Apr 30, 2026).

- [2] Navigating the Synthesis of 3,4-Dibromohexane: A Guide to Theoretical vs. Experimental Yields. Benchchem. https://www.benchchem.com/product/b5982 (accessed Apr 30, 2026).

- [3] An In-depth Technical Guide to the Stereoisomers of 3,4-Dibromohexane: Meso and dl-Pair. Benchchem. https://www.benchchem.com/product/B5982 (accessed Apr 30, 2026).

Substituting between stereoisomers (meso vs. racemic dl-pair) or positional isomers (e.g., vs. 1,6-dibromohexane) is not feasible for stereocontrolled or regiocontrolled synthesis. The geometric arrangement of the bromine atoms in 3,4-dibromohexane directly dictates the geometry of the resulting alkene in elimination reactions due to the strict anti-periplanar requirement of the E2 mechanism. Using the meso-isomer versus the dl-pair will predictably yield different diene isomers ((E,E) vs. (E,Z), respectively). Furthermore, using a non-vicinal isomer like 1,6-dibromohexane would fail to produce the desired internal alkenes or alkynes, instead leading to cyclization or polymerization products. Therefore, selecting the correct isomer of 3,4-dibromohexane is a critical procurement decision that directly controls the reaction outcome and avoids undesired byproducts.

References

- [1] The Stereochemical Path to Diene Geometry: A Comparative Analysis of 3,4-Dibromohexane Isomers. Benchchem. https://www.benchchem.com/product/B5982 (accessed Apr 30, 2026).

- [2] Application Notes and Protocols for the Stereoselective Synthesis of Dienes from 3,4-Dibromohexane Isomers. Benchchem. https://www.benchchem.com/product/B5982 (accessed Apr 30, 2026).

Precursor Suitability: Stereospecific Control over Diene Geometry

The stereochemistry of 3,4-dibromohexane is the primary determinant of product geometry in double dehydrobromination reactions to form 2,4-hexadienes. Base-induced E2 elimination from the meso-isomer, which proceeds through an anti-periplanar transition state, selectively yields (E,E)-2,4-hexadiene. In contrast, the same reaction performed on the racemic (dl-pair) of 3,4-dibromohexane produces (E,Z)-2,4-hexadiene. This demonstrates a direct, predictable relationship between the procurement choice of a specific stereoisomer and the isomeric purity of the resulting diene.

| Evidence Dimension | Major Diene Product Geometry |

| Target Compound Data | meso-3,4-Dibromohexane -> (E,E)-2,4-hexadiene |

| Comparator Or Baseline | dl-3,4-Dibromohexane -> (E,Z)-2,4-hexadiene |

| Quantified Difference | Qualitatively different, stereochemically distinct products |

| Conditions | Base-induced double E2 elimination (dehydrobromination) |

For synthesizing stereochemically pure dienes, for applications like Diels-Alder reactions, choosing the correct starting dibromide isomer is mandatory to obtain the desired product geometry.

Direct Precursor for 3-Hexyne Synthesis

3,4-Dibromohexane serves as a direct and efficient precursor for the synthesis of 3-hexyne, a symmetric internal alkyne. Treatment with a strong base induces a double dehydrobromination, converting the vicinal dibromide directly into the corresponding alkyne. This provides a straightforward synthetic route compared to multi-step alternatives, such as the sequential alkylation of acetylene, which requires handling gaseous starting materials and multiple equivalents of strong bases.

| Evidence Dimension | Synthetic Route Efficiency |

| Target Compound Data | Direct, one-pot double elimination from a liquid precursor. |

| Comparator Or Baseline | Multi-step synthesis from acetylene gas via sodium acetylide and sequential alkylation. |

| Quantified Difference | Fewer synthetic steps and easier handling compared to routes starting from acetylene. |

| Conditions | Treatment with a strong base (e.g., potassium tert-butoxide, sodamide). |

For laboratories requiring 3-hexyne, procuring 3,4-dibromohexane offers a more process-friendly and potentially higher-yielding route than building the alkyne from smaller C2 fragments.

Stereospecific Synthesis of (E,E)- or (E,Z)-Conjugated Dienes

When the goal is to synthesize a specific geometric isomer of 2,4-hexadiene for use in stereocontrolled cycloadditions or polymerizations, the choice of the 3,4-dibromohexane precursor is critical. Procuring the meso-isomer is the indicated route for (E,E)-2,4-hexadiene, while the racemic mixture is the correct choice for accessing the (E,Z)-isomer.

Efficient Laboratory-Scale Synthesis of 3-Hexyne

For the synthesis of 3-hexyne, particularly where avoiding the handling of acetylene gas is a priority, 3,4-dibromohexane is the preferred starting material. Its use simplifies the process to a one-pot double elimination, offering a more convenient and manageable protocol compared to building the carbon skeleton from C2 units.

Creation of Vicinal-Functionalized Hexane Derivatives

As a vicinal dihalide, 3,4-dibromohexane is a suitable starting point for creating various 3,4-disubstituted hexane derivatives through nucleophilic substitution reactions. This allows for the installation of functionalities like diols, diamines, or dithiols at adjacent positions, which is a structural motif relevant in ligand synthesis and materials science.

References

- [1] The Stereochemical Path to Diene Geometry: A Comparative Analysis of 3,4-Dibromohexane Isomers. Benchchem. https://www.benchchem.com/product/B5982 (accessed Apr 30, 2026).

- [2] Show how you would synthesize the following compounds, starting with acetylene... Vaia. https://www.vaia.com/en-us/textbooks/chemistry/organic-chemistry-9th-edition/alkynes-an-introduction-to-organic-synthesis/show-how-you-would-synthesize-the-following-compounds-starting-with-acetylene-and-any-compounds-containing-no-more-than-four-carbon-atoms-ahex-1-yne-bhex-2-yne-ccis-hex-2-ene-dtrans-hex-2-ene-e11-dibromohexane-f22-dibromohexane-gpentanal-ch3ch2ch2ch2cho-hpentan-2-one-ch3-co-ch2ch2ch3-i-34-dibromohexane-jmeso-butan-23-diol-k2-methylhex-3-yn-2-ol/ (accessed Apr 30, 2026).

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant